molecular formula C7H8N2OS B12908755 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 41200-23-1

2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B12908755
CAS No.: 41200-23-1
M. Wt: 168.22 g/mol
InChI Key: ORGOHTXOGSBJPA-UHFFFAOYSA-N
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Description

2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a chemical compound from the thiazolopyrimidine class, which is a bicyclic system containing fused thiazole and pyrimidine rings . This structural motif is recognized in medicinal chemistry as a privileged scaffold due to its association with a broad spectrum of biological activities. Thiazolopyrimidine derivatives have been identified and synthesized as subjects of interest for developing new pharmacological agents, with documented activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects . Recent scientific investigations highlight the significant potential of thiazolopyrimidine derivatives in oncology research. A 2022 study reported that novel thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives demonstrated potent in vitro inhibitory activity against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines . Notably, all evaluated compounds in this study exhibited potent inhibition of the HT-29 cell line, with IC50 values ranging from 9.8–35.9 µM, which was superior to the positive control doxorubicin . Other research on structurally similar 2-hydroxy-3-methoxybenzylidenethiazolo[3,2-a]pyrimidines has also shown high cytotoxicity against specific cancer cell lines, such as cervical adenocarcinoma (M-HeLa), while demonstrating lower cytotoxicity against normal liver cells, suggesting a potential for selective antitumor action . The precise mechanism of action for thiazolopyrimidines can vary with specific structure and substitution patterns, but their biological activity is often attributed to their ability to interact with critical biological targets, positioning them as valuable tools for probing disease mechanisms and identifying new therapeutic strategies . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

41200-23-1

Molecular Formula

C7H8N2OS

Molecular Weight

168.22 g/mol

IUPAC Name

2-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H8N2OS/c1-5-4-9-6(10)2-3-8-7(9)11-5/h2-3,5H,4H2,1H3

InChI Key

ORGOHTXOGSBJPA-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=O)C=CN=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of ethyl chloroacetate with the appropriate precursor compound. The reaction proceeds under reflux conditions, yielding the desired product. Crystallization from ethanol provides a pure, bright yellowish needle-like solid .

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers have characterized this compound using techniques such as mass spectrometry, 1H NMR, 13C NMR, and X-ray diffraction analysis .

Chemical Reactions Analysis

Reactivity: 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes are possible.

    Substitution: Substituent groups can be introduced.

    Other Transformations: Additional reactions may occur.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) may be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) could be used.

    Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines) may facilitate substitution reactions.

Major Products: The specific products formed depend on the reaction conditions and substituents. Further research is needed to explore the diverse reactivity of this compound.

Scientific Research Applications

Synthesis of 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

The synthesis of this compound often involves cyclization reactions of thiourea derivatives with various electrophiles. For instance, one method includes the reaction of 1-allylthiourea with 3-oxoesters, which leads to the formation of thiazolo[3,2-a]pyrimidin-5-one derivatives through a series of steps involving iodine and hydrogen iodide elimination . Another approach utilizes a catalyst-free method that emphasizes green chemistry principles, yielding high purity products .

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of thiazolo[3,2-a]pyrimidin-5-one exhibit significant antibacterial and antiviral activities. For example, some compounds have shown efficacy against various bacterial strains and viruses .

Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidin-5-one derivatives. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines .

Neurological Applications
Notably, certain derivatives act as acetylcholinesterase inhibitors, making them candidates for Alzheimer's disease treatment . The ability to modulate neurotransmitter levels positions these compounds as promising leads in neuropharmacology.

Case Study 1: Ritanserin

Ritanserin is a notable derivative that functions as an antagonist of serotonin receptors. Its application in treating psychiatric disorders such as schizophrenia demonstrates the therapeutic potential of thiazolo[3,2-a]pyrimidin-5-one derivatives .

Case Study 2: Setoperone

Setoperone is another derivative known for its strong antagonistic effects on dopamine receptors. Its effectiveness in managing chronic schizophrenia highlights the importance of this class of compounds in psychiatric medicine .

Comparative Data Table

Compound Name Biological Activity Mechanism of Action Therapeutic Use
RitanserinAntipsychotic5HT2 receptor antagonistSchizophrenia
SetoperoneAntipsychoticD2 receptor antagonistChronic schizophrenia
6-Acetyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-oneAntibacterial/AntiviralInhibition of microbial growthInfection treatment

Mechanism of Action

The compound likely exerts its effects through:

    Inhibition of ER Stress: By reducing expression of the endoplasmic reticulum (ER) chaperone BIP.

    Apoptosis Modulation: Reduced levels of cleaved caspase-3 indicate an impact on apoptosis pathways.

    NF-kB Pathway Regulation: Molecular docking studies suggest interactions with active residues of ATF4 and NF-kB proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Compounds with modifications at positions 3, 6, or 7 of the thiazolo[3,2-a]pyrimidinone core exhibit distinct chemical and biological behaviors:

Compound Substituents Key Properties/Activities Reference
7-Chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one Cl at position 7 Intermediate for synthesizing 3-amino-5-phenylaminothiazol-2-yl derivatives via nucleophilic substitution .
3-Benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one Benzoyl (C₆H₅CO) at position 3, Me at 7 Stabilized by X-ray-confirmed planar structure; synthesized via 1-acyl-2-bromoacetylene reactions .
2-Acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one Acetyl (COCH₃) at 2, Me at 3 and 7 Demonstrated growth stimulant activity (>70% efficacy vs. heteroauxin) .
6-(2-Hydroxyethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one HOCH₂CH₂ at 6, Me at 7 High solubility in polar solvents (e.g., DMSO); purity >97% .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl) enhance reactivity for further functionalization .
  • Bulky substituents (e.g., benzoyl) improve crystallinity and stability .
  • Hydrophilic groups (e.g., hydroxyethyl) increase solubility, critical for biological applications .
Fused-Ring Analogues

Expanding the heterocyclic system alters electronic delocalization and bioactivity:

Compound Fused Ring System Synthesis Method Reference
Thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one Thiophene fused at positions 2,3 Reaction of 2-amino-thiophene derivatives with 2-bromothiazole .
Benzo[4,5]furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one Benzofuran-triazole-pyrimidine fusion Aza-Wittig reactions with iminophosphoranes and isocyanates .
1,3,4-Thiadiazolo[3,2-a]pyrimidin-5-one Thiadiazole fused at positions 1,3,4 Limited reports on unsubstituted derivatives; structural similarity to quinolone antibiotics .

Key Observations :

  • Triazole-containing systems (e.g., benzo-furo-triazolo-pyrimidinones) are underexplored but promising for antimicrobial activity .

Key Observations :

  • Anti-HIV activity correlates with thiadiazolo-thieno-pyrimidinone scaffolds .

Key Observations :

  • Microwave synthesis offers rapid, high-yield access to the target compound .
  • Traditional cyclization methods remain relevant for introducing diverse substituents .

Biological Activity

2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine family, characterized by a thiazole ring fused to a pyrimidine moiety. Its molecular formula is C7H6N2OSC_7H_6N_2OS, and it possesses notable structural features that contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. In a study examining various derivatives, it was found that compounds derived from this structure exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising potential for these derivatives in treating bacterial infections .

CompoundTarget BacteriaMIC (µg/mL)
1Staphylococcus aureus32
2E. coli64

Anticancer Activity

Research has also highlighted the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, in vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)20

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may act as an inhibitor of certain kinases involved in cancer progression, offering a dual approach by targeting both cancer cells and their supporting pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives showed that modifications at specific positions significantly enhanced antimicrobial activity. The study concluded that structural variations could optimize efficacy against resistant bacterial strains .
  • Cytotoxicity Assays : In another research effort, various derivatives of this compound were tested against multiple cancer cell lines. Results indicated that certain substitutions led to increased cytotoxicity, suggesting potential pathways for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one via Retro-Diels-Alder (RDA) reactions?

  • Methodological Answer: Microwave-assisted RDA reactions using a toluene/methanol (4:1 v/v) solvent system at 140°C for 30 minutes yield >95% of the target compound. This method minimizes side reactions and leverages microwave irradiation for rapid heating and energy efficiency .

Q. How is the structural integrity of thiazolo[3,2-a]pyrimidinone derivatives confirmed after synthesis?

  • Methodological Answer: Characterization employs a combination of:

  • 1H/13C NMR spectroscopy to confirm proton and carbon environments (e.g., δ = 5.29 ppm for methylene protons in related compounds) .
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation (e.g., [M + H]+ observed at 251.12113 for C13H19N2OS) .
  • Single-crystal X-ray diffraction to resolve spatial configurations, as demonstrated for ethyl 7-hydroxy-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .

Q. What alternative synthetic routes exist beyond RDA for accessing thiazolo[3,2-a]pyrimidinone scaffolds?

  • Methodological Answer:

  • Cyclocondensation of 2-thiouracil derivatives with α-halo ketones or acids (e.g., bromoethynylketones) in a one-pot reaction .
  • Sonogashira coupling between 2-thiouracil and propargyl bromide under Pd catalysis .

Advanced Research Questions

Q. How can domino-RDA processes be optimized for one-pot synthesis of functionalized thiazolo[3,2-a]pyrimidinones?

  • Methodological Answer: Sequential domino reactions (e.g., alkylation followed by RDA) are performed under microwave irradiation (140°C, 30 minutes) using N-Boc-protected propargyl amides and norbornene derivatives. Key optimizations include:

  • Using DMF as a solvent and K2CO3 as a base for N-alkylation steps (yields >85%) .
  • Maintaining consistent microwave conditions across reaction steps to avoid intermediate decomposition .

Q. How does electronic delocalization in the thiazolo[3,2-a]pyrimidinone ring system influence reaction efficiency?

  • Methodological Answer: High electron delocalization stabilizes transition states during RDA reactions, enabling near-quantitative yields (96–98%). Computational studies (e.g., DFT calculations) can model delocalization effects to predict regioselectivity in ring-opening/closure steps .

Q. What structural modifications enhance 5-HT2A receptor antagonism in thiazolo[3,2-a]pyrimidinone derivatives?

  • Methodological Answer: Pharmacophore modeling reveals that ethylene-linked phenylpiperazine groups at position 2 improve binding affinity. Key steps include:

  • Synthesizing 2-chloroethyl intermediates via alkylation of thiazolo[3,2-a]pyrimidinones.
  • Coupling with substituted phenylpiperazines under basic conditions (e.g., NaHCO3 in ethanol) .
  • Validating activity via in vivo assays (e.g., inhibition of 5-HTP-induced head twitches in mice) .

Contradictions and Resolutions

  • Contradiction: While RDA reactions achieve >95% yields, traditional cyclocondensation methods (e.g., α-halo ketone reactions) may produce lower yields (50–70%) due to competing side reactions .
  • Resolution: Optimize reaction stoichiometry (e.g., excess α-halo ketone) and use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .

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